O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Description
Molecular Architecture and Bicyclic Scaffold Topology
The core structure of O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate consists of a 3-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic system comprising a six-membered ring fused to a four-membered ring. The nitrogen atom occupies position 3 of the bicyclo[3.3.1] framework, forming part of the bridge between the two rings. The tert-butyl and ethyl ester groups are appended at positions 3 and 9, respectively, introducing steric bulk and polar functionality to the molecule.
Key Structural Features:
- Bicyclic Framework : The [3.3.1]nonane system contains two bridgehead carbons (C1 and C5) and a nitrogen atom at C3, creating a rigid, chair-like conformation in the six-membered ring and a strained four-membered ring.
- Substituent Effects : The tert-butyl group at C3 imposes significant steric hindrance, while the ethyl ester at C9 contributes to the molecule’s solubility in organic solvents.
- Bond Lengths and Angles : Computational models predict C–N bond lengths of approximately 1.45 Å and C–O ester bond lengths of 1.34 Å, consistent with typical carbamate esters.
Table 1: Molecular Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₅NO₅ | |
| Molecular weight | 311.37 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC(C1)C2OC(=O)OCC | |
| Hybridization (N) | sp³ |
The bicyclic scaffold’s topology predisposes the molecule to restricted rotation , locking the ester groups into specific orientations relative to the nitrogen atom. This rigidity has implications for its potential applications in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-O-tert-butyl 9-O-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-20-14(18)13-11-7-6-8-12(13)10-17(9-11)15(19)21-16(2,3)4/h11-13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBNCZLTKSPIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Protection via Carbamate and Ester Formation
A widely used approach for azabicyclo dicarboxylates involves sequential protection of the amine and carboxyl groups. For example, tert-butyl protection of the 3-amine via di-tert-butyl dicarbonate (Boc₂O) followed by ethyl esterification at the 9-position has been demonstrated for analogous systems.
Step 1: Boc Protection of the 3-Amine
Reaction of 3-azabicyclo[3.3.1]nonan-9-one with Boc₂O in dichloromethane (DCM) and diisopropylamine (DIPEA) yields tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (50% yield). This step establishes the tert-butyl carbamate at the 3-position under mild conditions (room temperature, 1 hour).
Step 2: Ethyl Esterification at the 9-Position
The ketone at the 9-position can be reduced to a hydroxyl group, which is then esterified with ethyl chloroformate. For instance, in related bicyclo systems, NaBH₄ reduction of the ketone to an alcohol followed by reaction with ethyl chloroformate and triethylamine in tetrahydrofuran (THF) achieves ethyl esterification (60–70% yield).
Route 2: Simultaneous Dual Esterification
Direct esterification of 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylic acid with tert-butanol and ethanol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is theoretically feasible. However, this method risks non-selective ester formation and requires stringent stoichiometric control. A patent-derived protocol for a methyl/tert-butyl analog (CAS 1523571-20-1) employs mixed anhydride intermediates, yielding 70–80% purity before chromatography.
Critical Analysis of Reaction Conditions
Solvent and Base Selection
Optimal solvents for Boc protection include DCM or THF, while esterifications favor polar aprotic solvents like dimethylformamide (DMF). Bases such as DIPEA (for Boc reactions) and triethylamine (for esterifications) are preferred to minimize side reactions.
Temperature and Time
- Boc protection : Room temperature, 1–2 hours.
- Esterification : 0°C to reflux, 4–12 hours depending on reactivity.
Data Tables: Comparative Synthesis Parameters
*After purification.
Challenges and Mitigation Strategies
- Regioselectivity : Use of bulky reagents (e.g., Boc₂O) favors reaction at the less hindered 3-position.
- By-product formation : Column chromatography (cyclohexane/EtOAc) effectively isolates the target compound.
- Scale-up limitations : Batch processing with excess ethylating agent improves yields but increases purification complexity.
Chemical Reactions Analysis
Types of Reactions
O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.
Scientific Research Applications
O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate and related compounds:
*Estimated based on structural analogs.
Key Observations:
The 7-oxo group in analogs (e.g., 1523571-20-1) introduces a ketone moiety, which may increase reactivity toward nucleophiles or reduce conformational flexibility .
Pharmacological Activity :
- Compounds with diaza substitutions (e.g., 926659-00-9) exhibit curare-like neuromuscular blocking activity, likely due to interactions with acetylcholine receptors .
- The absence of a 7-oxo group in the target compound may limit its metabolic activation compared to oxidized analogs .
Ethyl esters (as in the target compound) offer intermediate lipophilicity, balancing solubility and membrane permeability .
Research Findings and Challenges
- Conformational Rigidity: The 3-azabicyclo[3.3.1]nonane scaffold enforces a boat-chair conformation, which is critical for binding to protein targets with high stereochemical precision .
- Hydrolytic Sensitivity : Hydrolysis of ester groups in similar compounds (e.g., IIIa and IIIb) generates carboxylic acids, which may alter pharmacological profiles .
- Synthesis Limitations : Many analogs (e.g., 10-F767708) are discontinued due to complex synthetic routes or low commercial demand .
Biological Activity
O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H25NO5
- Molecular Weight : 311.37 g/mol
- CAS Number : 2414413-41-3
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO5 |
| Molecular Weight | 311.37 g/mol |
| CAS Number | 2414413-41-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its azabicyclo structure allows for unique interactions that may enhance its pharmacological profile.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or disrupting membrane integrity.
- Anticancer Potential : Some derivatives of azabicyclo compounds have shown promise in cancer research, particularly against specific human tumor cell lines, indicating potential for further exploration in oncology.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antimycobacterial Activity : A study evaluated the antimycobacterial properties of azabicyclo derivatives against Mycobacterium tuberculosis, revealing moderate activity in certain analogs, which may extend to this compound given structural similarities .
- Cytotoxicity Studies : Research involving analogs of this compound has demonstrated varying degrees of cytotoxicity against human cancer cell lines, suggesting that modifications in the bicyclic structure can influence biological efficacy .
Future Directions
Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the bicyclic structure affect biological activity and toxicity.
- Target Identification : Investigating specific biological targets to better understand the compound's mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
